molecular formula C13H22NO5PS B5084085 N-[diethoxyphosphoryl(phenyl)methyl]-N-methylmethanesulfonamide

N-[diethoxyphosphoryl(phenyl)methyl]-N-methylmethanesulfonamide

Cat. No.: B5084085
M. Wt: 335.36 g/mol
InChI Key: DNXDNNMQTPJSTA-UHFFFAOYSA-N
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Description

N-[diethoxyphosphoryl(phenyl)methyl]-N-methylmethanesulfonamide is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicine, agriculture, and industrial chemistry. This compound contains a diethoxyphosphoryl group, a phenyl group, and a methanesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[diethoxyphosphoryl(phenyl)methyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce phosphine derivatives .

Scientific Research Applications

N-[diethoxyphosphoryl(phenyl)methyl]-N-methylmethanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[diethoxyphosphoryl(phenyl)methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can form stable complexes with metal ions, while the methanesulfonamide group can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphorus compounds such as:

Uniqueness

N-[diethoxyphosphoryl(phenyl)methyl]-N-methylmethanesulfonamide is unique due to the presence of both the diethoxyphosphoryl and methanesulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

N-[diethoxyphosphoryl(phenyl)methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22NO5PS/c1-5-18-20(15,19-6-2)13(14(3)21(4,16)17)12-10-8-7-9-11-12/h7-11,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXDNNMQTPJSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)N(C)S(=O)(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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